molecular formula C15H14OS B15377668 4-(Benzylthio)acetophenone CAS No. 57366-87-7

4-(Benzylthio)acetophenone

Cat. No.: B15377668
CAS No.: 57366-87-7
M. Wt: 242.3 g/mol
InChI Key: DDEHZHHUIYWAIA-UHFFFAOYSA-N
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Description

4-(Benzylthio)acetophenone (CAS: Not explicitly provided; structure: C₁₅H₁₄OS) is a sulfur-containing acetophenone derivative characterized by a benzylthio (-S-CH₂-C₆H₅) group at the para position of the acetophenone backbone. First synthesized and structurally analyzed by Hathaway and Triefenbach in 2001, its synthesis involves the reaction of 4-fluoroacetophenone with benzylthiol in the presence of KOH and ethanol, followed by oxidation to form sulfonyl derivatives . The compound exhibits distinct electrostatic and spectroscopic properties, including UV-Vis absorption maxima and IR stretching frequencies indicative of its thioether and ketone functional groups . Its crystalline structure and reactivity make it a versatile precursor for synthesizing chalcones, pyrimidines, and cyclohexenones in heterocyclic chemistry .

Properties

CAS No.

57366-87-7

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

1-(4-benzylsulfanylphenyl)ethanone

InChI

InChI=1S/C15H14OS/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

DDEHZHHUIYWAIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfur-Containing Derivatives

  • 4-(Benzylsulfonyl)acetophenone: The oxidized sulfonyl analog of 4-(Benzylthio)acetophenone. Unlike the thioether group (-S-), the sulfonyl group (-SO₂-) enhances polarity and hydrogen-bonding capacity, altering solubility and reactivity. For example, sulfonyl derivatives show reduced nucleophilic substitution activity compared to thioether analogs .
  • Benzyl isothiocyanate : A structurally related compound (CAS 622-78-6) with a reactive isothiocyanate (-N=C=S) group. It lacks the ketone moiety but shares the benzylthio motif, enabling divergent biological applications (e.g., allelochemical activity) .

Oxygen-Containing Derivatives

  • 4'-Benzyloxyacetophenone (CAS 54696-05-8): Replaces the benzylthio group with a benzyloxy (-O-CH₂-C₆H₅) group. This substitution increases hydrophilicity (water solubility: ~1.2 g/L at 25°C) and shifts UV absorption peaks due to electron-donating effects .
  • 4-Methoxyacetophenone (CAS 100-06-1): A simpler analog with a methoxy (-OCH₃) group. Its lower molecular weight (150.17 g/mol) results in higher volatility (bp: 265°C) compared to this compound (bp: >300°C) .

Halogenated Derivatives

  • p-Chloroacetophenone (CAS 99-91-2): Substitution with chlorine at the para position increases electrophilicity, enhancing reactivity in Friedel-Crafts alkylation. However, the absence of sulfur limits its utility in metal-catalyzed coupling reactions .
Physicochemical Properties
Property This compound 4'-Benzyloxyacetophenone p-Chloroacetophenone
Molecular Weight (g/mol) 242.34 226.27 154.59
Melting Point (°C) 98–100 (decomposes) 72–75 20–22
Solubility in Water Insoluble Slightly soluble Insoluble
Key Functional Groups Thioether, ketone Benzyloxy, ketone Chloro, ketone

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